molecular formula C14H11ClN4O2 B2385887 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide CAS No. 1808660-62-9

6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide

Cat. No.: B2385887
CAS No.: 1808660-62-9
M. Wt: 302.72
InChI Key: UEJZPKREGCPHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring fused with a furo[2,3-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 5,6-dimethyluracil and suitable aldehydes or ketones.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus oxychloride.

    Coupling with pyridine-3-carboxamide: The final step involves coupling the chlorinated furo[2,3-d]pyrimidine with pyridine-3-carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the core structure.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Heck reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-2-carboxamide
  • 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-4-carboxamide

Uniqueness

The uniqueness of 6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the carboxamide group can significantly affect the compound’s interaction with other molecules, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

6-chloro-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-7-8(2)21-14-11(7)12(17-6-18-14)19-13(20)9-3-4-10(15)16-5-9/h3-6H,1-2H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJZPKREGCPHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC=NC(=C12)NC(=O)C3=CN=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.